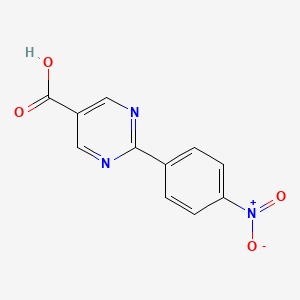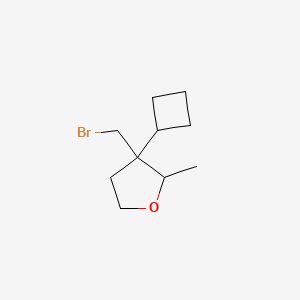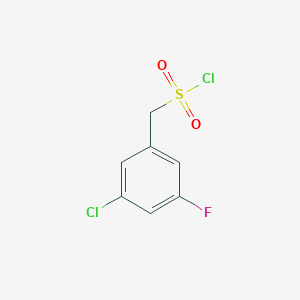![molecular formula C8H16ClNO4S B13200864 tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate](/img/structure/B13200864.png)
tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate: is an organic compound with the molecular formula C8H16ClNO4S and a molecular weight of 257.74 g/mol . It is a solid powder, typically colorless or pale yellow, and has a pungent odor. This compound is primarily used as a reagent in organic synthesis and has applications in various scientific research fields .
Preparation Methods
The synthesis of tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate involves several steps:
- The reaction mixture is cooled, and sulfur trioxide is added to form tert-butyl 2-hydroxyethyl sulfate.
- The reaction mixture is quenched with water, and the product is extracted with ethyl ether .
tert-Butyl acetate: is reacted with in the presence of to form tert-butyl acetate anion.
2-chloroethanol: is added to the reaction mixture and stirred to form tert-butyl 2-hydroxyethyl acetate.
Thionyl chloride: is added to the reaction mixture to form tert-butyl 2-chloroethyl sulfate.
Triethylamine: is added to neutralize the excess thionyl chloride.
Magnesium: is added to form a Grignard reagent.
Carbon dioxide: is bubbled through the reaction mixture to form tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate.
Chemical Reactions Analysis
tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:
Substitution reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases.
Common reagents used in these reactions include sodium hydride , sulfur trioxide , thionyl chloride , and triethylamine . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate is used in various scientific research applications:
Organic synthesis: It is used as a reagent to synthesize new organic compounds.
Biomedical research: It serves as a research reagent in the study of biological processes and drug development.
Industrial applications: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate depends on its intended use. As a reagent in chemical reactions, it reacts with other compounds through its chlorosulfonyl and carbamate groups. These reactions often involve nucleophilic substitution or addition-elimination mechanisms.
Comparison with Similar Compounds
tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate can be compared with similar compounds such as:
tert-Butyl chlorosulfonylcarbamate: Similar in structure but lacks the methyl group on the nitrogen atom.
tert-Butyl 2-[2-(chlorosulfonyl)ethoxy]acetate: Contains an ethoxy group instead of a carbamate group
These compounds share similar reactivity due to the presence of the chlorosulfonyl group but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C8H16ClNO4S |
|---|---|
Molecular Weight |
257.74 g/mol |
IUPAC Name |
tert-butyl N-(2-chlorosulfonylethyl)-N-methylcarbamate |
InChI |
InChI=1S/C8H16ClNO4S/c1-8(2,3)14-7(11)10(4)5-6-15(9,12)13/h5-6H2,1-4H3 |
InChI Key |
SHJMZMDHFQHUNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



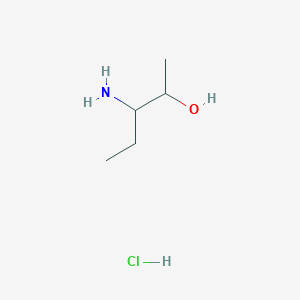
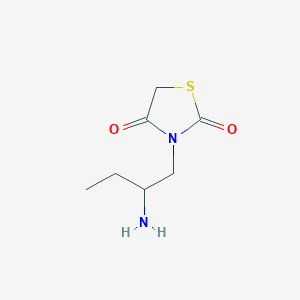
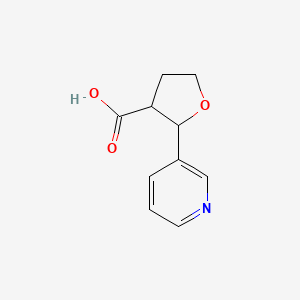

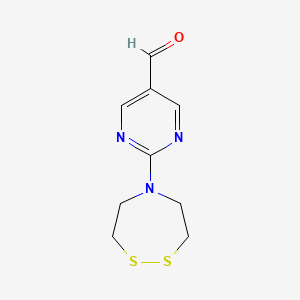
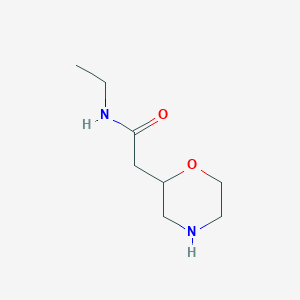
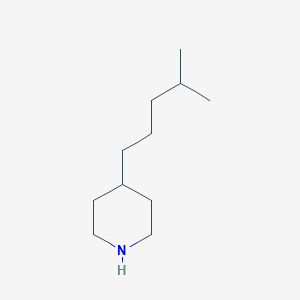
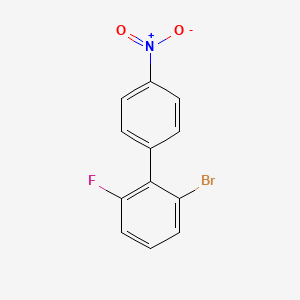
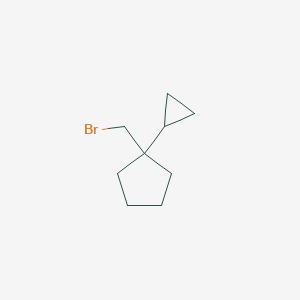
![4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride](/img/structure/B13200849.png)
